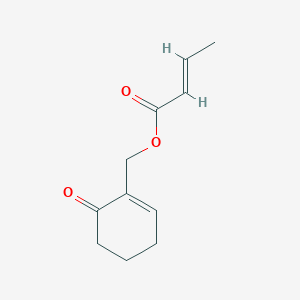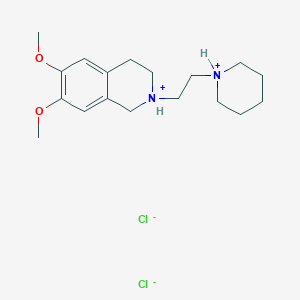
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride, also known as L-Stepholidine (L-SPD), is a synthetic compound that belongs to the class of isoquinoline alkaloids. It was first isolated from the Chinese herb Stephania intermedia in 1989 and has since been studied extensively for its potential therapeutic applications in various diseases.
作用机制
The exact mechanism of action of L-SPD is not fully understood. However, it has been shown to interact with various molecular targets in the brain, including dopamine receptors, NMDA receptors, and sigma receptors. L-SPD has been shown to increase the release of dopamine and inhibit the reuptake of dopamine, which may contribute to its neuroprotective and anti-addictive effects. L-SPD has also been shown to modulate glutamate neurotransmission through its interaction with NMDA receptors, which may be relevant to its potential therapeutic effects in schizophrenia.
Biochemical and Physiological Effects
L-SPD has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. L-SPD has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. In addition, L-SPD has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and schizophrenia.
实验室实验的优点和局限性
L-SPD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which is important for preclinical studies. L-SPD has also been shown to have good bioavailability and pharmacokinetic properties, which make it a suitable candidate for drug development. However, there are also some limitations to using L-SPD in lab experiments. It has a low solubility in water, which may limit its use in certain assays. In addition, L-SPD has not been extensively studied in human clinical trials, which limits our understanding of its safety and efficacy in humans.
未来方向
There are several future directions for research on L-SPD. One direction is to further elucidate its mechanism of action and molecular targets in the brain. This will provide insights into its potential therapeutic applications in various diseases. Another direction is to conduct human clinical trials to assess its safety and efficacy in humans. This will be important for the development of L-SPD as a potential therapeutic agent. Finally, there is a need to develop novel formulations of L-SPD with improved solubility and bioavailability, which will enhance its potential as a drug candidate.
合成方法
L-SPD can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-(2-aminopropyl)phenol with 3,4-dimethoxybenzaldehyde to form the intermediate 2-(3,4-dimethoxybenzyl)-2-(2-hydroxypropyl)amine. The intermediate is then cyclized with formaldehyde and hydrogen chloride to form L-SPD dihydrochloride. The final product is obtained by recrystallization from ethanol.
科学研究应用
L-SPD has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, drug addiction, and schizophrenia. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of neurodegenerative diseases. L-SPD has also been shown to modulate dopamine and glutamate neurotransmission, which is relevant to the treatment of drug addiction and schizophrenia.
属性
CAS 编号 |
102395-78-8 |
|---|---|
分子式 |
C18H30Cl2N2O2 |
分子量 |
377.3 g/mol |
IUPAC 名称 |
6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C18H28N2O2.2ClH/c1-21-17-12-15-6-9-20(14-16(15)13-18(17)22-2)11-10-19-7-4-3-5-8-19;;/h12-13H,3-11,14H2,1-2H3;2*1H |
InChI 键 |
CBHBXXOIGADZBY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-] |
规范 SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-] |
同义词 |
6,7-dimethoxy-2-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-3,4-dihy dro-1H-isoquinoline dichloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





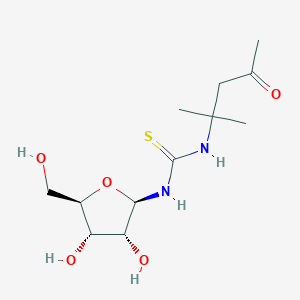

![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)

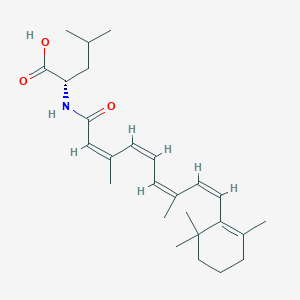
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
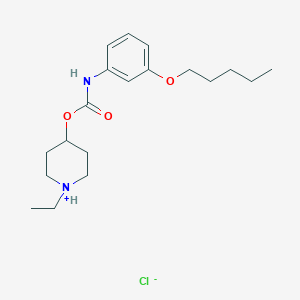

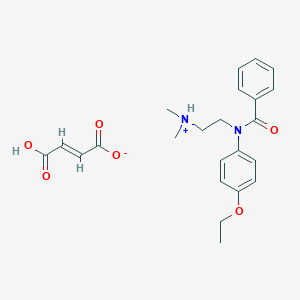
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)

